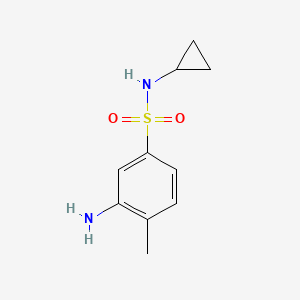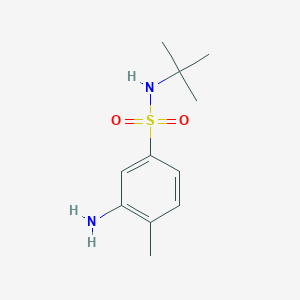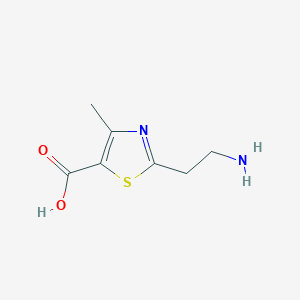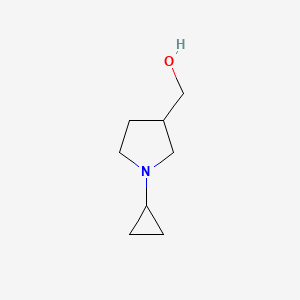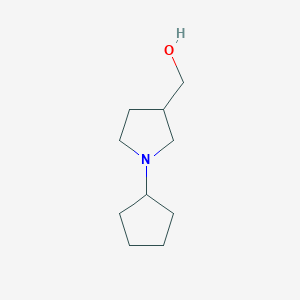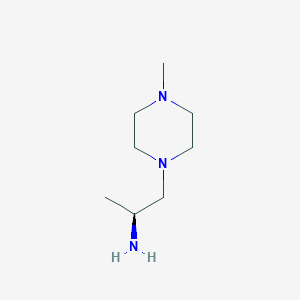
(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine
Descripción general
Descripción
The compound (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. The specific structure of this compound indicates that it is a secondary amine with a methylpiperazine moiety attached to the second carbon of a propan-2-amine backbone. This structure suggests that the compound could have potential applications in the synthesis of pharmaceuticals or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a compound with a 4-methylpiperazin-1-yl group, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized through a nucleophilic substitution reaction. This reaction involved the use of 1-methylpiperazine and a 2-bromo analogue, which was obtained via bromination of a malononitrile derivative . Although the exact synthesis of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is not detailed, similar synthetic strategies involving nucleophilic substitution could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds related to (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine has been determined using X-ray crystal analysis. For example, the structure of a novel dipeptide, (2S,3'S)-2-(2'-oxo-3'-methylpiperazin-1'-yl)-propanoic acid, was elucidated to understand the arrangement of its atoms and the stereochemistry . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and can include nucleophilic substitution, as mentioned earlier . The presence of the amine group in (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine suggests that it could undergo reactions typical for amines, such as alkylation, acylation, and the formation of amides and Schiff bases. These reactions are fundamental in the modification of the compound for various applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine are not provided, we can infer from related compounds that it would exhibit properties characteristic of secondary amines. These might include a relatively high boiling point due to the presence of the nitrogen atom, solubility in organic solvents, and the ability to form hydrogen bonds. The methyl group on the piperazine ring could also influence the lipophilicity of the compound, affecting its solubility and potential bioavailability .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- A study by Angamuthu, N., Ahamed Sulthan, J., and Senthilraja, A. (2021) discusses the synthesis of novel Mannich bases from N'-(2-HYDROXY PHENYL)-N'-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE. These compounds exhibited antibacterial activities against both Gram-positive and Gram-negative bacteria, antimicrobial activities, and antifungal activities (Angamuthu, N., Ahamed Sulthan, J., & Senthilraja, A., 2021).
Serotonin Receptor Affinity
- Łażewska, D. et al. (2019) explored the synthesis and analysis of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines. Their research evaluated the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity, indicating the potential use of these compounds in neuroscience research (Łażewska, D. et al., 2019).
Key Precursor in Drug Synthesis
- Koroleva, E. et al. (2012) focused on the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor towards Imatinib, a significant drug in cancer treatment. This highlights its role in the pharmaceutical industry (Koroleva, E. et al., 2012).
Histamine Receptor Ligands
- Altenbach, R. et al. (2008) synthesized a series of 2-aminopyrimidines as ligands of the histamine H4 receptor. This study provides insights into the development of new therapeutic agents for conditions like inflammation and pain (Altenbach, R. et al., 2008).
Molecular Structure and Spectroscopy
- A study by Al-Harthy, T. et al. (2019) detailed the spectroscopic characterization and molecular structure analysis of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. This research is significant for understanding the chemical properties and potential applications of such compounds (Al-Harthy, T. et al., 2019).
Antiprotozoal Activity
- Faist, J. et al. (2013) investigated the antiprotozoal activity of compounds containing the 4-methylpiperazin-1-yl group. The study showed promising results against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating its potential in treating diseases like malaria and sleeping sickness (Faist, J. et al., 2013).
Catalytic Properties in Chemical Synthesis
- Gholivand, K. et al. (2016) described the synthesis and catalytic properties of palladium complexes containing bis(phosphino)-amine ligands. This research contributes to the field of catalysis and materials science (Gholivand, K. et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-1-(4-methylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFQIQMAIQSCI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640669 | |
| Record name | (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine | |
CAS RN |
720001-88-7 | |
| Record name | (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




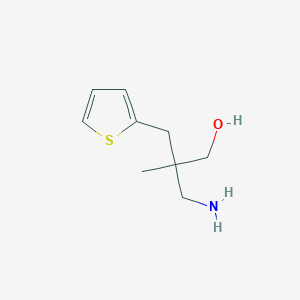
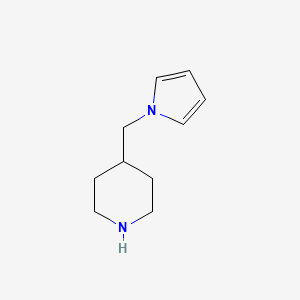

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
